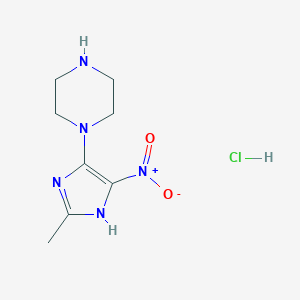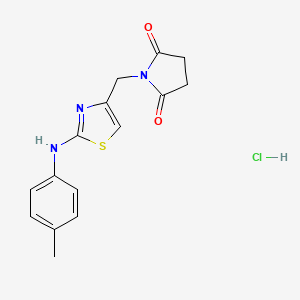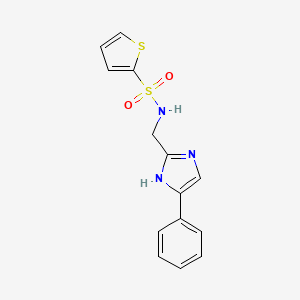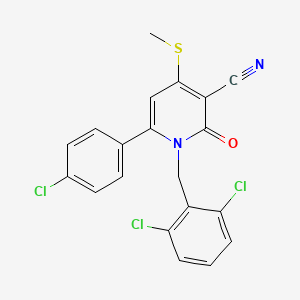![molecular formula C20H21N7O B2549885 4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2189500-10-3](/img/structure/B2549885.png)
4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile is a compound with potential applications in multiple scientific fields including chemistry, biology, medicine, and industry. Its complex structure suggests diverse chemical reactivity and functionality.
準備方法
Synthetic Routes and Reaction Conditions:
Starting Material: Synthesis often begins with commercially available precursors.
Key Steps: The synthesis involves building the 1,6-dihydropyridazin-1-yl core, coupling with piperidin-1-yl, and attaching the benzonitrile moiety.
Reaction Conditions: Conditions may include anhydrous environments, controlled temperatures, and inert atmospheres to prevent side reactions.
Industrial Production Methods:
Large-scale production might employ continuous flow synthesis for improved yield and efficiency.
Catalysts may be used to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions:
Oxidation: Likely to undergo oxidation at the 1,6-dihydropyridazin-1-yl core.
Reduction: Potential reduction sites include the nitrile and triazole groups.
Substitution: Aromatic and heterocyclic substitutions are possible, especially at the benzonitrile ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C), lithium aluminum hydride (LAH).
Substitution: Halogenation reagents for aromatic substitution, nucleophiles for heterocyclic rings.
Major Products Formed:
Oxidation products may include carboxylic acids or hydroxyl derivatives.
Reduction products could be amines or reduced nitriles.
Substitution reactions can yield various substituted benzonitriles or modified triazole rings.
科学的研究の応用
In Chemistry:
Used as a building block for more complex molecules.
Investigated for its reactivity in organic synthesis.
In Biology:
Studied for potential enzyme inhibition.
Examined for its interaction with biological macromolecules.
In Medicine:
Potential candidate for pharmaceutical development.
Evaluated for its activity against certain diseases.
In Industry:
Utilized in the development of new materials.
Investigated for applications in polymer science.
作用機序
Effect Mechanism: Likely interacts with specific molecular targets via hydrogen bonding, hydrophobic interactions, or ionic bonds.
Molecular Targets: Could include enzymes, receptors, or nucleic acids.
Pathways Involved: Potentially interferes with metabolic pathways, signaling cascades, or gene expression regulation.
類似化合物との比較
4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile
4-[(4-{[6-hydroxy-3-(1H-1,2,4-triazol-1-yl)pyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile
Uniqueness:
The presence of the triazole ring adds unique reactivity compared to other heterocycles.
The benzonitrile group provides a handle for further functionalization, offering distinct advantages in synthetic versatility.
Conclusion
4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile is a chemically interesting compound with broad applications in science and industry. Its unique structure and reactivity make it a valuable subject for research and development.
特性
IUPAC Name |
4-[[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O/c21-11-16-1-3-17(4-2-16)12-25-9-7-18(8-10-25)13-26-20(28)6-5-19(24-26)27-15-22-14-23-27/h1-6,14-15,18H,7-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPKMORVKREKEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2549804.png)
![7-ethyl-8-methyl-6-oxo-N-(4-sulfamoylphenethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2549806.png)
![(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2549807.png)
![2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2549810.png)

![6-ethyl 3-methyl 2-(naphthalene-1-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2549812.png)
![3-[1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile](/img/structure/B2549815.png)
![6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2549816.png)
![ethyl 7-methyl-6-(2-nitrobenzoyl)imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2549820.png)


![8-benzyl-3-isopentyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2549823.png)
![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2549824.png)

